N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
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Overview
Description
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine typically involves the condensation of 4-chlorobenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1,4-phenylenediamine under reflux conditions to yield the final product. The reaction conditions may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; conditions vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including as drugs for treating infections, cancer, and other diseases.
Industry
Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which N1,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~4~-bis((2E)-4-(4-bromophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
- N~1~,N~4~-bis((2E)-4-(4-fluorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine
Uniqueness
N~1~,N~4~-bis((2E)-4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-1,4-benzenediamine is unique due to the presence of the 4-chlorophenyl group, which may impart specific electronic and steric properties that influence its reactivity and biological activity.
Properties
Molecular Formula |
C28H24Cl2N4S2 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[4-[[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]amino]phenyl]-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H24Cl2N4S2/c1-3-33-25(19-5-9-21(29)10-6-19)17-35-27(33)31-23-13-15-24(16-14-23)32-28-34(4-2)26(18-36-28)20-7-11-22(30)12-8-20/h5-18H,3-4H2,1-2H3 |
InChI Key |
VCTCWONKEOMUAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)Cl)CC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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